8-Amino-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-Amino-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative. Purines are a class of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions starting from simpler purine derivatives. One common method includes:
Starting Material: 3-methylxanthine.
Step 1: Nitration of 3-methylxanthine to introduce a nitro group at the 8-position.
Step 2: Reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Step 3: Alkylation at the 7-position with phenethyl bromide under basic conditions to introduce the phenethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
8-Amino-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides under basic conditions.
Major Products
Oxidation: 8-Nitro-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione.
Reduction: this compound.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Scientific Research Applications
8-Amino-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Amino-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. It can:
Inhibit Enzymes: By binding to the active site and preventing substrate access.
Modulate Receptors: By acting as an agonist or antagonist, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine.
Theobromine: 3,7-Dimethylxanthine.
Theophylline: 1,3-Dimethylxanthine.
Uniqueness
8-Amino-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other purine derivatives.
Properties
Molecular Formula |
C14H15N5O2 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
8-amino-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C14H15N5O2/c1-18-11-10(12(20)17-14(18)21)19(13(15)16-11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,15,16)(H,17,20,21) |
InChI Key |
MGXWXAALRNUPDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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